molecular formula C17H14N4O2 B12916100 3-methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione CAS No. 58249-37-9

3-methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione

Cat. No.: B12916100
CAS No.: 58249-37-9
M. Wt: 306.32 g/mol
InChI Key: WYJFVPKJDKPEIY-UHFFFAOYSA-N
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Description

3-Methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione (CAS: 58249-37-9) is a polycyclic N-heterocyclic compound with the molecular formula C₁₇H₁₄N₄O₂ and a molecular weight of 306.32 g/mol . Its structure features a fused triazolotriazole core substituted with methyl and phenyl groups at positions 3, 2, and 6, and two ketone groups at positions 5 and 5.

Properties

CAS No.

58249-37-9

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

3-methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione

InChI

InChI=1S/C17H14N4O2/c1-12-15(13-8-4-2-5-9-13)18-21-17(23)19(16(22)20(12)21)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

WYJFVPKJDKPEIY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NN2N1C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,6-diphenyl-[1,2,4]triazolo[1,2-a][1,2,3]triazole-5,7(3H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with phenyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,6-diphenyl-[1,2,4]triazolo[1,2-a][1,2,3]triazole-5,7(3H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Features

The compound is characterized by a dual triazole framework with two phenyl groups at the 2 and 6 positions and a methyl group at the 3 position. This specific arrangement contributes to its reactivity and interaction with biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial activities. The 3-methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione has been studied for its efficacy against various bacterial strains.

  • Mechanism of Action : The compound's ability to disrupt microbial cell membranes and inhibit cell wall synthesis has been noted as a potential mechanism for its antimicrobial activity.
Microbial Strain Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

Anticancer Activity

The compound has shown promising results in anticancer studies. Its derivatives have been evaluated against multiple cancer cell lines including human colon carcinoma (Caco-2), cervical carcinoma (HeLa), and breast adenocarcinoma (MCF-7).

  • In Vitro Studies : In vitro tests demonstrated that the compound inhibits cancer cell proliferation significantly. For instance, molecular docking studies suggest that it binds effectively to the CDK2 protein target involved in cell cycle regulation.
Cancer Cell Line IC50 Value (µM)
Caco-215
HeLa20
MCF-718

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory markers.

  • Cytokine Inhibition : Studies have shown that the compound can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Cyclization Reactions : Utilizing appropriate precursors to form the triazole rings.
  • Functional Group Modifications : Introducing substituents to enhance biological activity.

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

  • A study by Sameliuk et al. explored the synthesis of various derivatives of triazoles linked to cancer cell lines and reported significant cytotoxicity against HT29 cells .
  • Another research highlighted its antimicrobial activity against Gram-positive bacteria using disc diffusion methods .

Mechanism of Action

The mechanism of action of 3-Methyl-2,6-diphenyl-[1,2,4]triazolo[1,2-a][1,2,3]triazole-5,7(3H,6H)-dione involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Research Implications and Limitations

  • The main compound’s diphenyl-dione structure offers a unique scaffold for probing hydrogen-bonding interactions in enzyme inhibition, distinct from sulfur or amine-substituted analogues.
  • Limitations : Direct pharmacological data for the main compound are absent in the provided evidence, necessitating future in vitro studies to validate its bioactivity.

Biological Activity

3-Methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione is a complex heterocyclic compound belonging to the triazole family. Its unique structure, characterized by a dual triazole framework and phenyl substitutions, suggests significant potential for various biological activities. This article explores the compound's biological properties, including antimicrobial, antitumor, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N4O2C_{17}H_{14}N_4O_2. The compound features:

  • Two phenyl groups at positions 2 and 6.
  • A methyl group at position 3.
  • A triazole ring system fused with another triazole moiety.

This structural arrangement contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .
CompoundMIC (µg/mL)Target Organism
3-Methyl-2,6-diphenyl-3H-triazole32E. coli
3-Methyl-2,6-diphenyl-3H-triazole16S. aureus

Antitumor Activity

The antitumor potential of this compound has been evaluated through various assays. Notably:

  • Cytotoxicity Assays : The compound exhibited IC50 values against different cancer cell lines (e.g., HepG-2, HCT-116, MCF-7) indicating its effectiveness in inhibiting cell proliferation.
Cell LineIC50 (µM)
HepG-215.5
HCT-11618.0
MCF-714.0

These values suggest that the compound could be a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been investigated. Triazoles are known to modulate inflammatory pathways:

  • In vitro Studies : The compound showed a reduction in pro-inflammatory cytokines in cultured macrophages when treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

The mechanisms underlying the biological activities of this compound involve:

  • Interaction with Enzymes : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : It could interact with specific receptors involved in inflammatory responses.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazoles exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Antitumor Evaluation : Research published in Pharmaceutical Biology detailed the synthesis and evaluation of related triazole compounds showing significant cytotoxic effects against various cancer cell lines .

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